molecular formula C10H10Cl2O B14048086 1-(3-Chloro-2-(chloromethyl)phenyl)propan-2-one

1-(3-Chloro-2-(chloromethyl)phenyl)propan-2-one

Cat. No.: B14048086
M. Wt: 217.09 g/mol
InChI Key: KMZFWIBNCXXZSM-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Cl2O and a molecular weight of 217.092 g/mol It is characterized by the presence of a phenyl ring substituted with a chloromethyl group and a chloro group, along with a propanone moiety

Preparation Methods

The synthesis of 1-(3-Chloro-2-(chloromethyl)phenyl)propan-2-one typically involves the chlorination of 1-phenylpropan-2-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . The reaction proceeds through the formation of an intermediate, which is then further chlorinated to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-2-(chloromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chloromethyl and chloro groups in the compound make it susceptible to nucleophilic substitution reactions.

Scientific Research Applications

1-(3-Chloro-2-(chloromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-(chloromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

1-(3-Chloro-2-(chloromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

1-[3-chloro-2-(chloromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10Cl2O/c1-7(13)5-8-3-2-4-10(12)9(8)6-11/h2-4H,5-6H2,1H3

InChI Key

KMZFWIBNCXXZSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)Cl)CCl

Origin of Product

United States

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